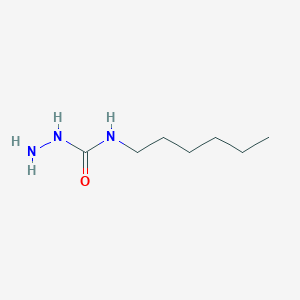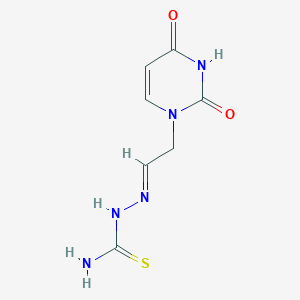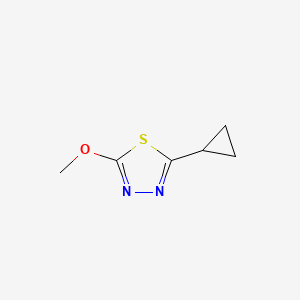
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a chloro-substituted pyrimidine ring and an ethoxybenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting benzylidene acetones with ammonium thiocyanates.
Amination: The chlorinated pyrimidine is reacted with methylamine to introduce the methylamino group.
Coupling with Ethoxybenzoic Acid: The final step involves coupling the aminopyrimidine intermediate with ethoxybenzoic acid under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the scalability and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells . The molecular pathways involved may include the inhibition of kinase activity and disruption of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxybenzoic acid
- 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(difluoromethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-ethoxybenzoic acid is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacokinetic properties and therapeutic potential .
Eigenschaften
Molekularformel |
C14H15ClN4O3 |
|---|---|
Molekulargewicht |
322.75 g/mol |
IUPAC-Name |
4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-ethoxybenzoic acid |
InChI |
InChI=1S/C14H15ClN4O3/c1-3-22-11-6-8(13(20)21)4-5-10(11)18-14-17-7-9(15)12(16-2)19-14/h4-7H,3H2,1-2H3,(H,20,21)(H2,16,17,18,19) |
InChI-Schlüssel |
AHUHHSMAYIMYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)NC2=NC=C(C(=N2)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


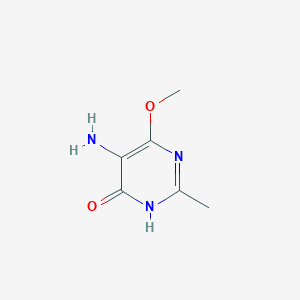
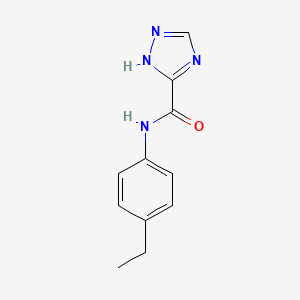
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
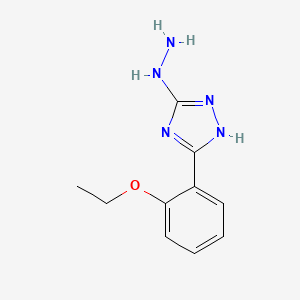
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)

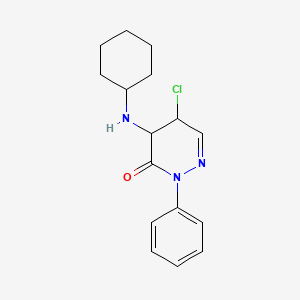
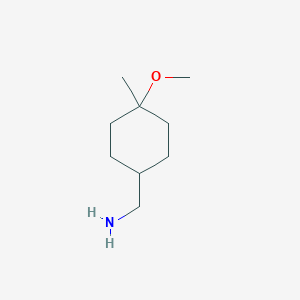

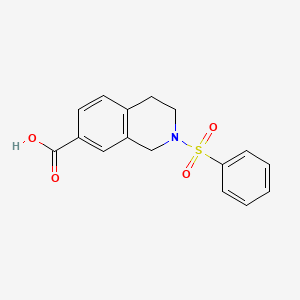
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
